
3-(4-Nitrophenyl)-2-butenoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitrophenyl)-2-butenoic Acid is an organic compound . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves a simple nucleophilic substitution reaction . For example, (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid (NPP) was synthesized following a facile chemical method from 4-nitrobenzaldehyde (NB) and thoroughly characterized using spectroscopic techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques . The structure consists of a benzene ring with a carbon bearing a nitro group .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . The reduction of 4-NP in the presence of reducing agents by various nanostructured materials (NMs) has been selected as a model benchmark reaction to explore the catalytic activity .Mechanism of Action
Safety and Hazards
The safety data sheet for a similar compound, 4-Nitrophenyl chloroformate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage and may cause respiratory irritation . Similar precautions may apply to 3-(4-Nitrophenyl)-2-butenoic Acid.
Properties
CAS No. |
80854-59-7 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(4-nitrophenyl)but-2-enoic acid |
InChI |
InChI=1S/C10H9NO4/c1-7(6-10(12)13)8-2-4-9(5-3-8)11(14)15/h2-6H,1H3,(H,12,13) |
InChI Key |
APEDXSVBRQSCED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
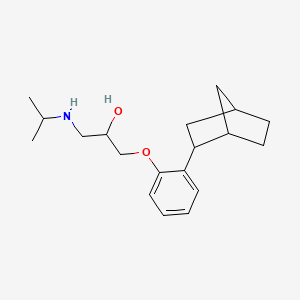

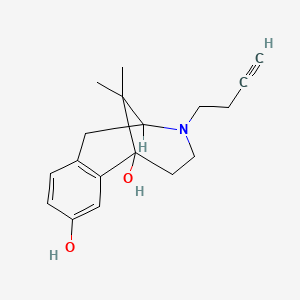
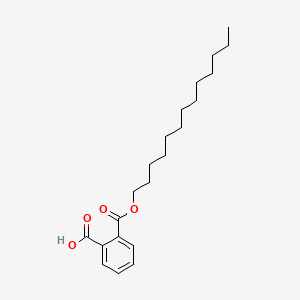
![(2,5-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B8270179.png)
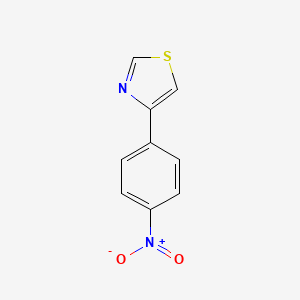

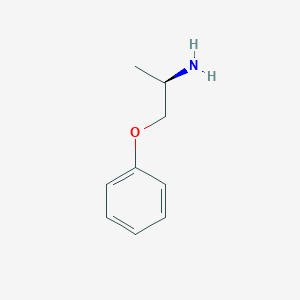
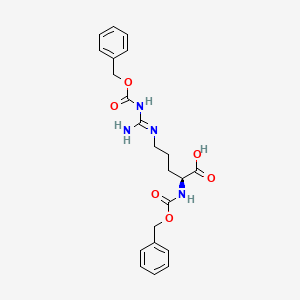
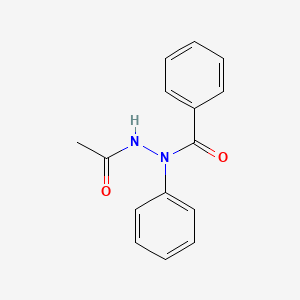
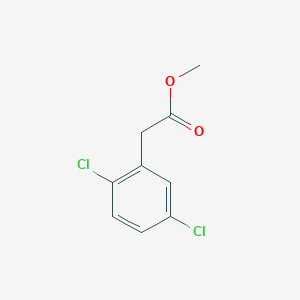

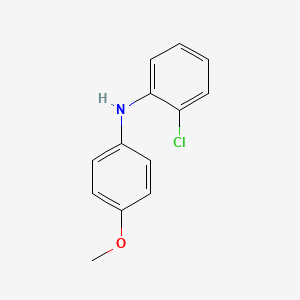
![[1R-[1alpha,5alpha,6(R)]]-alpha-(1-methylethenyl)-3-(4-methylphenyl)-7-oxo-4-Oxa-2,6-diazabicyclo[3.2.0]hept-2-ene-6-acetic acid diphenylmethyl ester](/img/structure/B8270241.png)
